N-(2-fluorophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide
Description
N-(2-fluorophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide (hereafter referred to as the target compound) is a synthetic acetamide derivative featuring a quinoline core substituted with a 4-methoxyphenyl group at the 2-position and an acetamide side chain containing a 2-fluorophenyl moiety. This structure combines electron-donating (methoxy) and electron-withdrawing (fluoro) groups, which influence its physicochemical and pharmacological properties.
The compound’s synthesis likely involves coupling a quinoline intermediate with a substituted acetamide via nucleophilic substitution or condensation reactions, as seen in analogous compounds (e.g., Scheme 7 and 8 in ) . Characterization methods include NMR, mass spectrometry (MS), and elemental analysis, consistent with practices for similar acetamide derivatives .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-29-17-12-10-16(11-13-17)22-14-23(18-6-2-4-8-20(18)26-22)30-15-24(28)27-21-9-5-3-7-19(21)25/h2-14H,15H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUVDXNPDYBCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Methoxy Group: The 4-methoxyphenyl group is introduced via electrophilic aromatic substitution using methoxybenzene and appropriate reagents.
Coupling Reaction: The 2-(4-methoxyphenyl)quinoline is then coupled with 2-fluoroaniline through a nucleophilic aromatic substitution reaction.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for conditions such as cancer, due to its ability to interact with specific molecular targets.
Industry: Could be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of quinolin-4-yloxyacetamides. Key structural variations among analogs include:
- Aromatic substituents : The 2-fluorophenyl and 4-methoxyphenyl groups in the target compound contrast with substituents like 4-chlorophenyl, 3,5-dimethylphenyl, or unmodified phenyl groups in analogs.
- Heterocyclic cores: Derivatives such as flavone-based acetamides () or thiazole-containing analogs () diverge from the quinoline scaffold, impacting target selectivity .
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Pharmacological Activities
- Anticancer Potential: Analogs like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide () exhibit IC₅₀ values <10 µM against HCT-116 and MCF-7 cancer cells, suggesting that methoxy and sulfonyl groups enhance cytotoxicity . The target compound’s 4-methoxyphenyl group may confer similar activity, though fluorophenyl substituents could modulate solubility and membrane permeability.
- Antimicrobial and Anti-Inflammatory Effects: Thiazole derivatives () with piperazine-acetamide motifs show moderate MMP inhibition (IC₅₀ ~50–100 nM), indicating that heterocyclic appendages improve target engagement . The quinoline core in the target compound may offer analogous binding advantages.
- Tuberculosis Activity: Compounds such as N-(3,5-dimethylphenyl)-2-((2-methylquinolin-4-yl)oxy)acetamide () demonstrate MIC values of 1–5 µg/mL against Mycobacterium tuberculosis, highlighting the importance of lipophilic substituents for bacterial membrane penetration .
Biological Activity
N-(2-fluorophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial research. This article presents a comprehensive review of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a quinoline moiety, an acetamide group, and a fluorophenyl substituent. Its molecular formula is , with a molecular weight of approximately 402.4177 g/mol. The presence of the fluorine atom is believed to enhance its biological potency by influencing electronic properties and lipophilicity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of quinoline have shown promising results against various cancer cell lines:
- Cell Line Studies : In vitro assays demonstrated that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, one study reported an IC50 value of 25.72 ± 3.95 μM for a related compound, indicating substantial growth inhibition in tumor-suffering mice models .
- Mechanism of Action : The mechanism underlying the anticancer effects may involve apoptosis induction and the inhibition of key signaling pathways associated with tumor growth, such as the PI3K/Akt pathway .
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Gram-positive Bacteria : Preliminary tests indicated that related quinoline derivatives exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus and MRSA strains . The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those for conventional antibiotics.
- Mechanism Insights : The antimicrobial action may be attributed to the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 25.72 | Apoptosis induction |
| Compound B | HepG2 | 4.24 | PI3K/Akt pathway inhibition |
| This compound | Various | TBD | TBD |
Table 2: Antimicrobial Activity Summary
| Compound | Bacteria | MIC (nM) |
|---|---|---|
| Compound C | Staphylococcus aureus | 44 |
| Compound D | MRSA | 11 |
| This compound | TBD |
Case Studies and Research Findings
- Case Study on Anticancer Efficacy : A recent investigation into a series of quinoline derivatives revealed that modifications at specific positions significantly enhanced their anticancer activity. The study emphasized the importance of substituent groups in optimizing therapeutic efficacy .
- Antimicrobial Testing : Another study focused on evaluating various derivatives against a panel of bacterial strains, confirming that certain structural modifications led to improved antibacterial potency compared to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
